
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as OTB or OTB-020, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTB is a thiazolidinedione derivative, which has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. The compound is synthesized through a multi-step process, which involves the condensation of various reagents.
Mecanismo De Acción
The mechanism of action of OTB is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTB has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Moreover, OTB has been found to possess antioxidant properties, which are thought to be mediated by its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
OTB has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Moreover, OTB has been shown to inhibit the activity of NF-κB, which is a key regulator of immune and inflammatory responses. OTB has also been found to possess antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of OTB is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for treating various inflammatory and oxidative stress-related diseases. Moreover, the compound has been found to possess antitumor properties, which make it a potential candidate for cancer treatment. However, one of the limitations of OTB is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied for its toxicity and safety profile, which is a crucial aspect to consider before its clinical use.
Direcciones Futuras
There are several future directions for the research on OTB. One of the potential areas of research is to investigate the compound's mechanism of action in more detail, which can provide insights into its therapeutic potential. Moreover, further studies are needed to evaluate the safety and toxicity profile of OTB, which is crucial for its clinical use. Another potential area of research is to investigate the synergistic effects of OTB with other compounds, which can enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the potential of OTB as a therapeutic agent for various diseases, including inflammatory, oxidative stress-related, and cancer.
Conclusion:
In conclusion, (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, or OTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound possesses potent anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for treating various diseases. However, more research is needed to evaluate its mechanism of action, safety profile, and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of OTB involves several steps, starting with the condensation of 2-oxoindoline-3-acetic acid with thiourea to form 2-thioxoimidazolidine-4-one. This intermediate is then reacted with 2-bromoacetic acid to form 2-(bromomethyl)thiazolidine-4-one. Finally, the desired OTB is obtained by reacting 2-(bromomethyl)thiazolidine-4-one with methyl 4-(4-oxo-2-thioxothiazolidin-3-yl)butanoate. The purity of the final product is ensured through recrystallization and characterization through various analytical techniques.
Aplicaciones Científicas De Investigación
OTB has been extensively studied for its potential therapeutic applications. The compound has been found to possess potent anti-inflammatory properties, which make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. OTB has also been shown to exhibit antioxidant activity, which can protect against oxidative stress-induced damage. Moreover, OTB has been found to possess antitumor properties, which make it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRDSZJDUEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

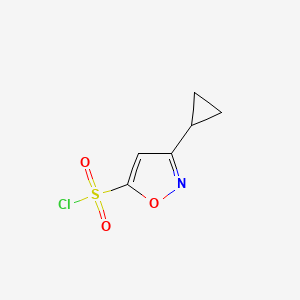
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)
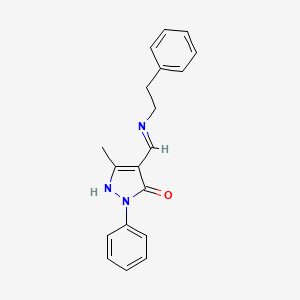
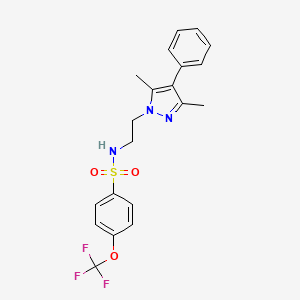
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)
![3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619057.png)
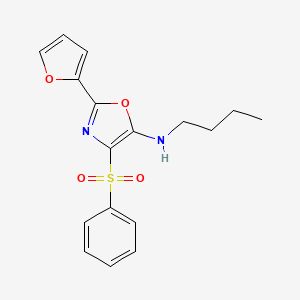
![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
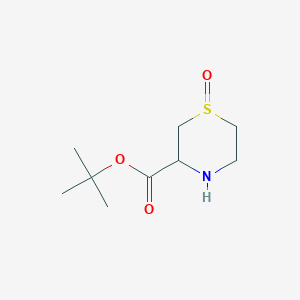
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)